Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with significant potential in various scientific fields. This compound features a benzenamine core substituted with a bromine atom and a sulfonyl group attached to a pyrrolo[2,3-b]pyridine ring. Its unique structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-bromo-: A simpler analog with a bromine substituent on the benzenamine core.
Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16BrN3O2S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
3-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]aniline |
InChI |
InChI=1S/C20H16BrN3O2S/c1-13-5-7-17(8-6-13)27(25,26)24-12-19(14-3-2-4-16(22)9-14)18-10-15(21)11-23-20(18)24/h2-12H,22H2,1H3 |
InChI Key |
WEDWMRNEMYVUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=CC(=CC=C4)N |
Origin of Product |
United States |
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